3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
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Overview
Description
The compound “3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is likely a derivative of tetrahydroisoquinoline, which is a type of isoquinoline alkaloid . Isoquinoline alkaloids are a large group of natural products, and tetrahydroisoquinolines (THIQ) form an important class within this group . THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of such compounds often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Scientific Research Applications
Imaging and Diagnosis
Fluorine-18-Labeled Benzamide Analogues for Imaging the Sigma2 Receptor Status of Solid Tumors with Positron Emission Tomography (PET)
A study explored fluorine-containing benzamide analogs, synthesized for PET imaging of the sigma-2 receptor status in solid tumors. These compounds showed high tumor uptake and acceptable tumor/normal tissue ratios, indicating their potential as imaging agents for cancer diagnosis and treatment monitoring (Tu et al., 2007).
Synthetic Chemistry and Material Science
Synthesis of Substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and Related Compounds
Research into substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides demonstrated synthetic pathways for creating a variety of compounds with potential applications in materials science and organic synthesis (Chau et al., 1982).
Anticancer Agents
Synthesis of Substituted 1,2,3,4-tetrahydroisoquinolines as Anticancer Agents
Investigations into the tetrahydroisoquinoline moiety have shown its presence in molecules with anticancer properties. This study synthesized analogs with modifications aiming to discover safer anticancer drugs, highlighting the structural importance of the tetrahydroisoquinoline unit in drug development (Redda et al., 2010).
Neuroprotective Potential
Poly(ADP-ribose) Polymerase Inhibitors Protect Against Neurotoxicity
Research demonstrated that inhibitors of poly(ADP-ribose) polymerase (PARP), including benzamide derivatives, could protect against neurotoxicity in models of neurodegenerative diseases. This suggests a potential role for benzamide analogs in developing treatments for conditions like Parkinson's disease (Cosi et al., 1996).
Fluorinated Heterocycles in Pharmaceutical Development
Rhodium-Catalyzed Coupling for Synthesis of Fluorinated Heterocycles
A study highlighted the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation, showcasing the utility of benzamide derivatives in creating compounds important for pharmaceutical and agrochemical applications (Wu et al., 2017).
Mechanism of Action
Indole derivatives
Indole is a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
1,2,3,4-Tetrahydroisoquinolines (THIQ)
THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Due to these reasons, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
Properties
IUPAC Name |
3-methyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-17-6-10-23(11-7-17)30(28,29)26-13-12-19-8-9-22(15-21(19)16-26)25-24(27)20-5-3-4-18(2)14-20/h3-11,14-15H,12-13,16H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGMMWBCCXGQKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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